molecular formula C7H12N2O2 B1629296 1,3,3-Trimethylpiperazine-2,5-dione CAS No. 741287-75-2

1,3,3-Trimethylpiperazine-2,5-dione

Cat. No.: B1629296
CAS No.: 741287-75-2
M. Wt: 156.18 g/mol
InChI Key: CSCDJTXCJOQEMT-UHFFFAOYSA-N
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Description

Historical Context of Piperazine-2,5-dione Derivatives

The study of piperazine-2,5-dione derivatives dates back to the early 20th century, with the parent compound, piperazine-2,5-dione, being one of the first molecules containing a peptide bond to be characterized by X-ray crystallography in 1938. wikipedia.org Initially, much of the interest in these compounds stemmed from their identification as natural products, often found in fermentation broths and as degradation products of polypeptides in processed foods and beverages. wikipedia.org Over the decades, the widespread occurrence of the 2,5-diketopiperazine core in a vast array of biologically active natural products has fueled extensive research into their synthesis and properties. researchgate.netwikipedia.org

Significance of the Piperazine-2,5-dione Core in Medicinal Chemistry

The piperazine-2,5-dione scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The significance of the piperazine-2,5-dione core lies in several key features:

Structural Rigidity: The six-membered ring is conformationally constrained and nearly planar, which reduces the entropic penalty upon binding to a biological target. wikipedia.orgmdpi.com

Stereochemical Diversity: Diversity can be introduced at multiple positions, allowing for precise control of the three-dimensional arrangement of substituents. wikipedia.org

Hydrogen Bonding Capabilities: The presence of both hydrogen bond donors and acceptors within the ring facilitates interactions with biological macromolecules. wikipedia.org

Proteolytic Stability: Compared to their linear dipeptide counterparts, piperazine-2,5-diones exhibit enhanced stability against enzymatic degradation by proteases. nih.gov

Blood-Brain Barrier Permeability: Some diketopiperazine derivatives have demonstrated the ability to cross the blood-brain barrier, making them potential candidates for treating central nervous system disorders. mdpi.com

These attributes make the piperazine-2,5-dione a versatile template for the design of new therapeutic agents. researchgate.net

Overview of Structural Diversity and Biological Relevance within Diketopiperazines

Diketopiperazines exhibit remarkable structural diversity, primarily arising from the variety of amino acid precursors that can be incorporated into the ring. This diversity is further expanded by subsequent modifications such as N-alkylation, C-acylation, and halogenation. wikipedia.orgnih.gov They are found as secondary metabolites in a wide range of organisms, including fungi, bacteria, plants, and marine organisms. researchgate.netacs.org

The biological activities associated with diketopiperazines are broad and significant. acs.org Research has demonstrated their potential in various therapeutic areas, with compounds exhibiting properties such as:

Anticancer nih.gov

Antimicrobial acs.org

Antiviral acs.org

Neuroprotective researchgate.net

Anti-inflammatory nih.gov

For instance, certain indole (B1671886) diketopiperazine alkaloids isolated from fungi have shown potent antimicrobial and anticancer activities. acs.org Marine-derived diketopiperazines have also been a rich source of bioactive compounds, with some exhibiting unique dimeric structures and enhanced binding to pharmacologically relevant receptors. mdpi.comresearchgate.net

Specific Introduction to 1,3,3-Trimethylpiperazine-2,5-dione within the Diketopiperazine Class

Within the broad class of diketopiperazines, this compound is a specific synthetic derivative. Its structure features a methyl group at the N-1 position and two methyl groups at the C-3 position of the piperazine-2,5-dione core. The synthesis of such substituted piperazine-2,5-diones can be achieved through various methods, including the Ugi multicomponent reaction followed by a cascade reaction, which allows for the construction of structurally diverse compound libraries. nih.gov While extensive research exists on the broader class of diketopiperazines, the specific biological activities and research findings for this compound are less commonly reported in publicly available literature. However, the synthesis and investigation of analogous trimethylated and tetramethylated piperazine-2,5-diones have been documented. researchgate.netbldpharm.com The exploration of such derivatives is driven by the need to understand structure-activity relationships and to develop novel compounds with tailored properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2)6(11)9(3)4-5(10)8-7/h4H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCDJTXCJOQEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CC(=O)N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630489
Record name 1,3,3-Trimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741287-75-2
Record name 1,3,3-Trimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,3 Trimethylpiperazine 2,5 Dione and Its Derivatives

Established Synthetic Pathways for 1,3,3-Trimethylpiperazine-2,5-dione

The synthesis of the core structure of this compound relies on fundamental organic reactions, adapted to yield the desired substitution pattern.

Cyclocondensation Reactions

Cyclocondensation reactions represent a primary and straightforward approach to the synthesis of piperazine-2,5-diones. researchgate.netbeilstein-journals.org This methodology typically involves the intramolecular or intermolecular condensation of amino acid derivatives to form the six-membered diketopiperazine ring. researchgate.net For the synthesis of this compound, this would conceptually involve the cyclization of a dipeptide precursor derived from N-methylalanine and α-aminoisobutyric acid. The reaction is often thermally driven, sometimes in a high-boiling solvent like ethylene (B1197577) glycol, to facilitate the elimination of two molecules of water. wordpress.com

A general representation of this cyclocondensation is the dimerization of amino acid esters. While this is a common method for producing symmetrical piperazine-2,5-diones, the synthesis of unsymmetrical derivatives such as this compound requires a stepwise approach to first form the linear dipeptide, followed by cyclization.

Protected Amino Acid Methodologies

To achieve the specific 1,3,3-trimethyl substitution pattern, the use of protected amino acids is essential to control the sequence and prevent unwanted side reactions. The synthesis would commence with the coupling of N-protected, N-methylated alanine (B10760859) and a protected α-aminoisobutyric acid derivative.

The general strategy involves:

Protection: The amino group of N-methylalanine is protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.

Coupling: The protected N-methylalanine is then coupled with an ester of α-aminoisobutyric acid using a standard peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Deprotection: The protecting group on the N-terminal amino acid is removed.

Cyclization: The resulting dipeptide ester is then induced to cyclize, often by heating in a suitable solvent, to yield the desired this compound.

This controlled approach ensures the correct connectivity of the amino acid residues, which is crucial for the synthesis of an unsymmetrical piperazine-2,5-dione. rsc.org

Multi-step Synthetic Approaches

More elaborate, multi-step synthetic sequences can also be employed to construct the this compound ring system. researchgate.netsyrris.jp These methods offer greater control over stereochemistry and allow for the introduction of diverse functionalities. One such conceptual approach could involve the initial formation of a piperazine (B1678402) ring followed by subsequent modifications.

A potential multi-step pathway could be envisioned as:

Synthesis of a piperazine-2,5-dione precursor: A piperazine-2,5-dione with suitable functional groups for further modification is first synthesized.

N-Methylation: The nitrogen atom at position 1 is methylated using a reagent such as methyl iodide or dimethyl sulfate (B86663). On-resin N-methylation techniques have also been developed for solid-phase synthesis of N-methylated diketopiperazines. nih.govnih.gov

Gem-Dimethylation: Introduction of the gem-dimethyl group at the C3 position is a more challenging step and might require the use of a pre-functionalized precursor or advanced C-alkylation methods.

These multi-step approaches, while potentially longer, provide the flexibility needed to access complex and specifically substituted piperazine-2,5-diones.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound with further substitutions on the carbon framework requires sophisticated and selective chemical strategies.

Regioselective Synthesis Strategies

Achieving regioselectivity in the synthesis of substituted analogues is of paramount importance. organic-chemistry.orgorganic-chemistry.orgresearchgate.net When introducing an additional substituent onto the piperazine-2,5-dione ring, controlling its position is crucial. For instance, if a substituent is to be introduced at the C6 position, the synthetic strategy must differentiate between the C3 and C6 carbons.

One approach to regioselective synthesis involves the use of an orthogonally protected dipeptide precursor. By using protecting groups that can be removed under different conditions, specific positions on the piperazine-2,5-dione ring can be selectively functionalized. For example, a dipeptide with one N-protected amino acid and one C-protected amino acid can be cyclized, and subsequent selective deprotection can allow for functionalization at a specific nitrogen or carbon atom.

Another strategy involves the direct functionalization of the pre-formed this compound ring. This would require the development of regioselective enolate formation and subsequent reaction with an electrophile. The steric hindrance provided by the gem-dimethyl group at C3 could potentially direct substitution to the C6 position.

Chiral Induction in Carbon-Carbon Bond Forming Reactions for Derivatives

When synthesizing chiral derivatives of this compound, controlling the stereochemistry of newly formed chiral centers is a significant challenge. purdue.edu Chiral induction in carbon-carbon bond forming reactions is key to achieving this. nih.gov

This can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine-2,5-dione scaffold to direct the approach of a reagent from a specific face, thereby inducing stereoselectivity in the newly formed bond.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer or diastereomer. rsc.org

Substrate-Controlled Diastereoselection: The existing chiral center(s) in the molecule can influence the stereochemical outcome of a reaction at a different position. In the case of derivatives of this compound, if the starting N-methylalanine is chiral, its stereochemistry can direct the formation of a new chiral center.

For example, the asymmetric alkylation of an enolate derived from this compound using a chiral phase-transfer catalyst or a chiral ligand for a metal enolate would be a powerful method for introducing a new chiral substituent with high stereocontrol.

Table of Research Findings on Piperazine-2,5-dione Synthesis

Synthetic MethodKey FeaturesRelevant Findings
CyclocondensationDirect formation of the diketopiperazine ring from amino acid precursors. researchgate.netOften requires high temperatures; suitable for both symmetrical and, with a stepwise approach, unsymmetrical derivatives. wordpress.com
Protected Amino Acid MethodologiesControlled, stepwise synthesis using protecting groups to ensure correct sequence and prevent side reactions. rsc.orgEssential for unsymmetrical piperazine-2,5-diones; allows for the incorporation of specific amino acid analogues.
On-Resin N-MethylationSolid-phase synthesis approach for the preparation of N-methylated diketopiperazines. nih.govEnables efficient synthesis and purification of N-methylated derivatives. nih.gov
Regioselective FunctionalizationStrategies to control the position of substitution on the piperazine-2,5-dione ring. organic-chemistry.orgorganic-chemistry.orgCan be achieved using orthogonal protecting groups or by leveraging steric and electronic effects of existing substituents.
Asymmetric SynthesisMethods to control the stereochemistry of new chiral centers. rsc.orgEmploys chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection. purdue.edursc.org

Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of the piperazine-2,5-dione core, often referred to as diketopiperazines (DKPs), is achieved through several key reaction mechanisms. These methods allow for the controlled introduction of various substituents, leading to a wide diversity of molecular structures.

Dieckmann Cyclization

A fundamental approach for forming the piperazine-2,5-dione ring is the Dieckmann cyclization, which is an intramolecular Claisen condensation. pw.live This reaction is particularly useful for creating trisubstituted piperazine-2,5-diones. epa.gov The general mechanism involves the cyclization of a linear substrate, such as CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph, using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). epa.govnih.gov

The mechanism proceeds through the following steps:

A base abstracts an acidic alpha-proton from the methylene (B1212753) group activated by an adjacent functional group (e.g., ketone, nitrile, or ester). pw.liveepa.gov

The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of the ester group at the other end of the molecule. pw.live

This is followed by the expulsion of an alkoxide leaving group (e.g., phenoxide), which results in the formation of the cyclic β-keto derivative, the piperazine-2,5-dione ring. pw.liveepa.gov

Ugi and Post-Ugi Cascade Reactions

The Ugi reaction is a powerful one-pot, four-component reaction (4-CR) that offers an efficient route to highly functionalized piperazine-2,5-diones. nih.govuobasrah.edu.iq The components are typically an amine, a carboxylic acid, an aldehyde, and an isocyanide. researchgate.netnih.gov The initial Ugi adduct can then undergo a subsequent intramolecular reaction (a post-Ugi transformation) to form the final heterocyclic ring.

One proposed mechanism for this cascade involves:

Formation of a complex Ugi adduct from the four starting components. nih.gov

Under basic conditions or promotion by an intramolecular hydrogen bond, a nucleophilic site within the adduct, such as a secondary amide, attacks an internal electrophile, like a ketone. nih.gov

This intramolecular cyclization yields the 2,5-diketopiperazine structure. nih.gov This method is valued for its "green chemistry" potential, especially when conducted in a one-pot, solvent-free manner. nih.gov

Condensation Reactions

Derivatives can also be synthesized by modifying a pre-existing piperazine-2,5-dione core. csu.edu.auchemrxiv.org A common method involves the condensation of the active methylene groups at the C-3 and C-6 positions of the DKP ring with various aldehydes, such as methoxylated benzaldehydes. csu.edu.auchemrxiv.org This reaction typically forms (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.org These unsaturated derivatives can be subsequently hydrogenated, often using a palladium catalyst, to yield the corresponding saturated cis and trans isomers. csu.edu.au The use of 1,4-diacetylpiperazine-2,5-dione (B1297580) allows for a stepwise condensation, enabling the synthesis of unsymmetrical bis-arylidene derivatives. researchgate.net

Organocatalytic α-Sulfenylation

For the synthesis of sulfur-containing derivatives, particularly the epidithiodiketopiperazine (ETP) class of natural products, direct organocatalytic α-sulfenylation is a key strategy. nih.gov This reaction introduces a sulfur moiety directly onto the carbon adjacent to the carbonyl group. The process uses cinchona alkaloids as Lewis base catalysts and an electrophilic sulfur transfer reagent. This method is significant as it provides a more direct route to complex sulfur-bridged DKPs, which often exhibit potent biological activity. nih.gov

Reaction TypeKey FeaturesStarting MaterialsTypical ConditionsRef
Dieckmann Cyclization Intramolecular condensation to form the ring.Acyclic diesters or similar activated chains.Sodium hydride (NaH), Tetrahydrofuran (THF). epa.govnih.gov
Ugi Reaction One-pot, four-component reaction for rapid assembly.Amine, aldehyde, carboxylic acid, isocyanide.Often solvent-free or with a catalyst like TMSOTf. nih.govuobasrah.edu.iq
Condensation Functionalization of a pre-formed DKP core.Piperazine-2,5-dione, aromatic aldehydes.Base (e.g., sodium acetate) in acetic anhydride. csu.edu.auresearchgate.net
α-Sulfenylation Direct introduction of sulfur at the α-position.Substituted piperazine-2,5-dione, sulfur transfer reagent.Cinchona alkaloid catalyst, various solvents. nih.gov

Emerging Synthetic Techniques and Future Prospects

The field of synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods. These emerging techniques are poised to accelerate the discovery and production of novel this compound derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of piperazine-2,5-dione synthesis, it offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), improved yields, and enhanced stereochemical integrity. researchgate.netresearchgate.net This technique has been successfully applied to the solvent-free cyclization of N-Boc protected dipeptide esters to form the DKP ring. researchgate.netresearchgate.net The efficiency and environmentally friendly nature of microwave-assisted synthesis make it a highly attractive method for generating libraries of DKP derivatives. nih.govnih.gov

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and is well-suited for producing large libraries of diketopiperazines for biological screening. nih.gov In this method, the dipeptide precursor is attached to a polymer resin, and subsequent reactions, including cyclization to form the DKP, are carried out. nih.govebrary.net The key advantage is the ease of purification; reagents and by-products are simply washed away, eliminating the need for complex chromatographic separation after each step. ebrary.net SPS can be combined with microwave assistance to further enhance speed and efficiency, even allowing for reactions to be conducted in water with appropriate resins. nih.gov

Future Prospects

The future of piperazine-2,5-dione synthesis is geared towards green chemistry and the rapid generation of molecular diversity.

Green Chemistry: The development of solvent-free, microwave-assisted protocols and Ugi-based reactions that proceed under environmentally benign conditions is a major focus. nih.govresearchgate.net The use of sonochemistry (ultrasound-assisted synthesis), which has proven effective for other nitrogen heterocycles, represents another promising green avenue to explore for DKP synthesis.

Combinatorial Libraries: Efficient methods like microwave-assisted SPS are enabling the creation of large and diverse libraries of DKP derivatives. nih.gov This high-throughput approach is invaluable for drug discovery, allowing for the rapid identification of new bioactive compounds.

Complex Molecule Synthesis: Advanced catalytic methods, such as organocatalytic sulfenylation and palladium-catalyzed cyclizations, provide the tools needed to construct more complex derivatives, including analogues of intricate natural products. nih.govacs.org These strategies open the door to molecules with novel therapeutic potential.

The continued refinement of these synthetic methodologies will undoubtedly facilitate deeper exploration of the chemical space around the this compound scaffold, paving the way for new discoveries in medicinal and materials science.

Stereochemical Aspects and Chirality in 1,3,3 Trimethylpiperazine 2,5 Dione Research

Enantioselective Synthesis and Resolution of Isomers

The synthesis of enantiomerically pure 1,3,3-trimethylpiperazine-2,5-dione presents a significant challenge in synthetic organic chemistry. The quaternary carbon at the C3 position and the tertiary stereocenter at C6 require precise stereocontrol during synthesis. Methodologies for achieving enantioselectivity in related piperazine (B1678402) systems often rely on the use of chiral auxiliaries, chiral pool starting materials, or asymmetric catalysis.

One common approach involves the cyclization of dipeptide precursors. For instance, the synthesis of chiral piperazine-2,5-diones can be achieved by cyclizing α-amino acid dimers. csu.edu.au In the case of this compound, this would conceptually involve a dipeptide composed of α-aminoisobutyric acid and N-methyl-alanine. The challenge lies in controlling the stereochemistry at the alanine (B10760859) residue during and after cyclization.

Asymmetric synthesis of related chiral piperazines has been reported using chiral auxiliaries derived from readily available natural products like (R)-(-)-phenylglycinol. nih.gov These auxiliaries can direct the stereochemical outcome of key bond-forming reactions, leading to the desired enantiomer. Subsequent removal of the auxiliary yields the enantiopure piperazine core.

Another strategy is the resolution of a racemic mixture. This can be accomplished through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid. researchgate.net These diastereomers, having different physical properties, can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.

Table 1: Potential Strategies for Enantioselective Synthesis and Resolution

MethodDescriptionKey Considerations
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials, such as L- or D-alanine derivatives.Availability of suitable chiral precursors and prevention of racemization during synthesis.
Chiral Auxiliary Temporary incorporation of a chiral molecule to guide the stereoselective formation of the desired stereocenter.Efficient attachment and removal of the auxiliary without affecting the product's stereointegrity.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other in a key synthetic step.Development of a highly selective and efficient catalyst for the specific transformation.
Diastereomeric Salt Resolution Reaction of the racemic mixture with a chiral acid or base to form diastereomeric salts that can be separated.Finding a suitable resolving agent that forms well-defined crystalline salts with the target molecule.

Diastereoselective Free Radical Additions

While specific studies on diastereoselective free radical additions to this compound are not extensively documented, the principles can be inferred from research on related chiral heterocyclic systems. Diastereoselective radical reactions are powerful tools for creating new stereocenters with a high degree of control. The stereochemical outcome is typically governed by the steric and electronic properties of the existing chiral center(s) in the substrate. cmu.edu

In a hypothetical scenario, a radical addition to a derivative of this compound, for example at the C6 position, would be influenced by the chiral environment created by the existing stereocenter. The incoming radical would preferentially attack from the less sterically hindered face of the molecule.

Research on other cyclic systems, such as γ-lactams, has demonstrated that the stereoselectivity of radical additions can be controlled by the choice of protecting groups and the use of Lewis acids. nih.gov For instance, the presence of a bulky protecting group on a nitrogen atom can direct the approach of the radical to the opposite face of the ring. Lewis acids can chelate to the substrate, locking it into a specific conformation and thereby enhancing the facial bias for the radical attack. researchgate.netresearchgate.net

Conformational Analysis of the Piperazinedione Ring System

The piperazine-2,5-dione ring typically adopts a non-planar conformation to minimize steric strain. The two main low-energy conformations are the boat and the twisted-boat (or skew-boat) forms. The presence of substituents on the ring significantly influences the conformational equilibrium.

For this compound, the gem-dimethyl group at the C3 position introduces significant steric bulk. This steric hindrance plays a crucial role in determining the preferred conformation of the six-membered ring. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are invaluable tools for elucidating the conformational preferences of such substituted piperazinediones. csu.edu.auchemrxiv.org

Table 2: Key Factors Influencing the Conformation of the Piperazinedione Ring

FactorInfluence on Conformation
Substituent Size and Position Larger substituents tend to occupy positions that minimize steric interactions, influencing the ring puckering.
Intramolecular Interactions Hydrogen bonding and dipole-dipole interactions can stabilize specific conformations.
Solvent Effects The polarity of the solvent can affect the conformational equilibrium by stabilizing or destabilizing certain conformers.
Crystal Packing Forces In the solid state, intermolecular forces within the crystal lattice can dictate the observed conformation. chemrxiv.org

Correlation between Chirality and Biological Activity

The chirality of a molecule is often a determining factor in its biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

While specific biological activity studies on the individual enantiomers of this compound are not widely reported, the principle of chirality-dependent activity is well-established for other piperazine derivatives. For example, in a series of chiral (piperazin-2-yl)methanol derivatives, the affinity for sigma receptors was found to be dependent on the stereochemistry and the nature of the substituents. nih.gov The R enantiomers of certain 2-substituted piperazines have been shown to bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor, with the specific spatial arrangement of the nitrogen atoms being crucial for this interaction. nih.gov

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities. The precise nature and magnitude of these differences would need to be determined through dedicated pharmacological studies on the separated enantiomers. Such studies are essential for the development of safe and effective therapeutic agents based on this scaffold.

Biological Activities and Therapeutic Potential of 1,3,3 Trimethylpiperazine 2,5 Dione

General Biological Activities of Piperazine-2,5-diones

Piperazine-2,5-diones are six-membered cyclic dipeptides that are prevalent in nature, being produced by a wide range of organisms including bacteria, fungi, plants, and marine life. nih.govwikipedia.org Their rigid and unique structure allows them to interact with a variety of biological targets, leading to a wide spectrum of bioactivities. nih.govnih.gov This has made the DKP scaffold a privileged structure in the field of medicinal chemistry and drug discovery. nih.govnih.gov

Derivatives of piperazine-2,5-dione have demonstrated notable potential as antiviral agents against several viruses. nih.govnih.gov Research has shown that certain DKP compounds can inhibit the replication of viruses such as the influenza virus and herpes simplex virus (HSV). nih.govnih.gov For instance, some derivatives have shown activity against influenza A/WSN/33 and H1N1 strains. nih.govmdpi.com Specifically, (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione, a derivative of Albonoursin, exhibited an IC₅₀ value of 6.8 ± 1.5 µM against the H1N1 influenza virus. mdpi.com Other derivatives, like Rubrumlines D and Neoechinulin B from the fungus Eurotium rubrum, showed inhibitory rates of 52.64% and 70.48% against the influenza A/WSN/33 virus, respectively. nih.gov The antiviral mechanism of some of these compounds is thought to involve the inhibition of key viral enzymes, such as neuraminidase in the case of the H5N2 avian influenza virus. nih.gov

Table 1: Antiviral Activity of Selected Piperazine-2,5-dione Derivatives

CompoundVirusActivityReference
(3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dioneInfluenza H1N1IC₅₀ = 6.8 ± 1.5 µM mdpi.com
AlbonoursinInfluenza H1N1IC₅₀ = 41.5 ± 4.5 µM mdpi.com
Rubrumlines DInfluenza A/WSN/3352.64% inhibition nih.gov
Neoechinulin BInfluenza A/WSN/3370.48% inhibition (IC₅₀ = 27.4 µM) nih.gov
Eutypellazine EHIV-1IC₅₀ = 3.2 ± 0.4 µM nih.gov

The anticancer and antitumor properties of piperazine-2,5-diones are among their most extensively studied biological activities. nih.govnih.gov Numerous natural and synthetic DKPs have shown potent cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.comnih.gov For example, a series of novel 3,6-diunsaturated 2,5-diketopiperazine derivatives demonstrated moderate to good anticancer capacities, with IC₅₀ values ranging from 0.7 to 8.9 μM against A549 and HeLa cancer cells. mdpi.com One particular compound from this series, with naphthalen-1-ylmethylene and 2-methoxybenzylidene functional groups, displayed significant inhibitory activities with IC₅₀ values of 1.2 μM and 0.7 μM for A549 and HeLa cells, respectively. mdpi.com This compound was also found to induce apoptosis and block cell cycle progression in the G2/M phase. mdpi.com

Furthermore, tryptamine-piperazine-2,5-dione conjugates have been synthesized and evaluated as anticancer agents, with one compound showing significant growth inhibition of human pancreatic cancer cell lines AsPC-1 and SW1990 with an IC₅₀ of 6 ± 0.85 μM. nih.gov The mechanism of action for many of these anticancer DKPs involves the induction of apoptosis in cancer cells. mdpi.com Some DKP derivatives, such as plinabulin, are known to inhibit microtubule polymerization, a critical process for cell division. nih.gov

Table 2: Anticancer Activity of Selected Piperazine-2,5-dione Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 11 (3,6-diunsaturated 2,5-DKP)A5491.2 mdpi.com
HeLa0.7 mdpi.com
Compound 14 (3,6-diunsaturated 2,5-DKP)HeLa3.9 mdpi.com
Compound 6h (tryptamine-piperazine-2,5-dione conjugate)AsPC-1 & SW19906 ± 0.85 nih.gov
Gliocladride (B1257665) AHL-60, U937, T47D11.60 - 52.83 µg/ml nih.gov
DeoxymycelianamideU9370.785 µg/ml nih.gov

Certain piperazine-2,5-dione derivatives have been investigated for their potential as antifouling agents. nih.gov Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments. The development of effective and environmentally friendly antifouling agents is crucial. Some peptide analogs of the marine sponge metabolite barettin, which contain the piperazine-2,5-dione core, have demonstrated antifouling activity. nih.gov

The piperazine-2,5-dione scaffold is present in several molecules with potent antioxidant activity. nih.govnih.govasianpubs.org These compounds can protect cells from oxidative damage induced by reactive oxygen species (ROS). nih.gov A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives revealed that many of them could effectively protect SH-SY5Y cells from H₂O₂-induced oxidative damage at a concentration of 20 μM. nih.gov The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals. researchgate.net For instance, certain piperazine (B1678402) derivatives have shown significant radical scavenging activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. researchgate.net

Several piperazine-2,5-dione derivatives have been evaluated for their anti-inflammatory properties. mdpi.commdpi.comfedlab.ru Chronic inflammation is a key factor in many diseases, including rheumatoid arthritis and osteoarthritis. mdpi.comresearchgate.net Some studies have investigated the ability of these compounds to modulate inflammatory pathways, such as the NF-κB signaling pathway. mdpi.com While some tested derivatives did not show significant reduction of NF-κB activity at a concentration of 10 µM, other research has indicated noteworthy anti-inflammatory activity. mdpi.comfedlab.ru For example, two novel piperazine derivatives, PD-1 and PD-2, demonstrated dose-dependent inhibition of nitrite (B80452) production and tumor necrosis factor-alpha (TNF-α) generation in lipopolysaccharide (LPS)-stimulated cells. researchgate.netfedlab.ru At a concentration of 10 µM, PD-1 and PD-2 inhibited TNF-α generation by up to 56.97% and 44.73%, respectively. researchgate.netfedlab.ru

Table 3: Anti-inflammatory Activity of Selected Piperazine Derivatives

CompoundAssayActivity (at 10 µM)Reference
PD-1Nitrite Production Inhibition39.42% researchgate.netfedlab.ru
TNF-α Generation Inhibition56.97% researchgate.netfedlab.ru
PD-2Nitrite Production Inhibition33.7% researchgate.netfedlab.ru
TNF-α Generation Inhibition44.73% researchgate.netfedlab.ru

Specific Biological Evaluation of 1,3,3-Trimethylpiperazine-2,5-dione

While direct and extensive biological evaluations of this compound are not widely documented in publicly available literature, its potential activities can be inferred from studies on analogous structures within the piperazine-2,5-dione class.

Cytotoxicity Assessments

Piperazine-2,5-dione derivatives have been a subject of interest in oncology research due to their cytotoxic effects against various cancer cell lines. For instance, certain derivatives isolated from marine fungi have demonstrated moderate to potent cytotoxic activity. While specific studies on this compound are limited, research on other piperazine-2,5-diones indicates that the core structure can be a pharmacophore for anticancer agents. The cytotoxicity of these compounds is often evaluated using standard assays such as the MTT assay, which measures cell viability.

In a study on various substituted piperazine-2,5-dione derivatives, their effects on cartilage-related cells were investigated. The compounds were found to be non-toxic to the tested cell lines up to a concentration of 20 µM, suggesting a favorable safety profile for this class of compounds in certain contexts. However, other studies on different derivatives have shown significant cytotoxic activity. For example, gliocladride A and B, two piperazine-2,5-dione derivatives, exhibited IC50 values ranging from 11.60 µg/ml to 52.83 µg/ml against various cancer cell lines.

It is important to note that the cytotoxic profile of this compound would be highly dependent on the specific cell line and the concentration tested. The trimethyl substitution pattern would influence its lipophilicity and steric bulk, which in turn would affect its interaction with biological targets and its cytotoxic potential.

Table 1: Illustrative Cytotoxicity of Related Piperazine-2,5-dione Derivatives

CompoundCell LineIC50 (µg/mL)
Gliocladride AHL-6011.60
U93725.31
T47D38.42
Gliocladride BHL-6022.75
U93752.83
T47D47.56
DeoxymycelianamideU9370.785

Note: This table is for illustrative purposes and is based on data for related compounds, not this compound.

Permeation Enhancement Studies

Chemical permeation enhancers are crucial for improving the delivery of drugs across biological membranes, such as the skin and intestinal epithelium. The physicochemical properties of this compound, particularly its moderate lipophilicity conferred by the methyl groups, suggest its potential as a permeation enhancer.

The mechanism of permeation enhancement often involves the disruption of the highly ordered structure of the stratum corneum or the lipid bilayers of cell membranes, thereby increasing the fluidity and allowing for greater drug penetration. The general requirements for a good permeation enhancer include having a small molecular weight, moderate lipophilicity (log P between 1 and 5), and a low melting point.

While direct studies on this compound are lacking, research on other small heterocyclic molecules indicates their potential in this area. The ability of a compound to act as a permeation enhancer is often evaluated using in vitro models such as Franz diffusion cells with excised skin or Caco-2 cell monolayers, which mimic the intestinal barrier.

Influence of Substitution Patterns on Activity

The substitution pattern on the piperazine-2,5-dione ring plays a critical role in determining the biological activity of the molecule. The presence and position of substituents can affect the compound's conformation, lipophilicity, and ability to form hydrogen bonds, all of which influence its interaction with biological targets.

Studies on other piperazine-containing compounds have shown that methylation can have a significant impact on activity. For instance, in a series of 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety, N'-methylation was found to significantly influence their antifungal and larvicidal activities. Specifically, compounds with an N'-unsubstituted piperazine showed better biological activity compared to their N'-methylated counterparts. This suggests that the methyl groups in this compound would likely modulate its biological profile compared to the unsubstituted parent scaffold. The gem-dimethyl substitution at the 3-position is a particularly interesting feature, as it would introduce significant steric hindrance and alter the conformational flexibility of the ring, which could lead to a unique biological activity profile.

Potential in Drug Transport and Delivery Systems

The development of advanced drug delivery systems is essential for enhancing the therapeutic efficacy of various drugs by improving their bioavailability, targeting, and controlled release.

Niosomal and Chitosan Formulations for Enhanced Bioavailability

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, thereby improving their stability and bioavailability. Chitosan, a natural polysaccharide, is often used to coat niosomes to enhance their mucoadhesive properties and facilitate drug absorption.

While there is no specific research on the formulation of this compound in niosomes or chitosan-coated niosomes, the physicochemical properties of this compound would make it a candidate for such delivery systems. Its moderate lipophilicity would allow for efficient entrapment within the niosomal bilayer. A niosomal formulation could potentially enhance the oral bioavailability of this compound by protecting it from enzymatic degradation in the gastrointestinal tract and facilitating its transport across the intestinal epithelium.

Table 2: Components of a Niosomal Formulation

ComponentFunction
Non-ionic surfactant (e.g., Span, Tween)Forms the vesicular bilayer
CholesterolStabilizes the bilayer, reduces leakage
Drug (e.g., this compound)The active pharmaceutical ingredient to be encapsulated
ChitosanMucoadhesive polymer for coating

Facilitation of Blood-Brain Barrier Permeation

The blood-brain barrier (BBB) is a significant obstacle to the delivery of drugs to the central nervous system. Small, lipophilic molecules have a greater chance of passively diffusing across the BBB. The predicted properties of this compound, including its relatively low molecular weight and increased lipophilicity due to the trimethyl substitution, suggest that it may have a greater potential to cross the BBB compared to its unsubstituted counterpart.

Furthermore, formulation strategies can be employed to enhance BBB permeation. For instance, niosomal/chitosan formulations of piperazine-2,5-dione derivatives have been suggested to have the potential to enhance their ability to cross the blood-brain barrier. The mechanism for this enhanced transport could involve interaction with transporters at the BBB or a transient disruption of the tight junctions between endothelial cells. However, specific studies are required to confirm the ability of this compound, either alone or in a formulation, to effectively cross the BBB.

Mechanistic Investigations of 1,3,3 Trimethylpiperazine 2,5 Dione S Biological Action

Interaction with Biological Targets

The biological effects of a compound are initiated by its interaction with specific molecular targets in the body, such as receptors, enzymes, or nucleic acids. The piperazine-2,5-dione core is a privileged scaffold found in numerous natural and synthetic bioactive molecules that interact with a wide array of targets csu.edu.au. For instance, various DKP derivatives have been investigated for their activity at dopamine receptors, opioid receptors, and as inhibitors of enzymes like collagenase nih.govsemanticscholar.org.

The parent compound, piperazine-2,5-dione, has been noted for its potential antineoplastic activity, which may involve the alkylation of DNA. Other derivatives have shown antibacterial and antibiofilm activities by targeting proteins such as glucosamine-6-phosphate synthase nih.gov. However, specific research identifying the biological targets of 1,3,3-Trimethylpiperazine-2,5-dione has not been identified in the available literature. The nature and affinity of its interactions would be dictated by its unique substitution pattern, but experimental data is required for confirmation.

Role of Conformational Rigidity

The piperazine-2,5-dione ring system imparts a high degree of conformational rigidity nih.govnih.govnih.gov. This structural constraint is advantageous in drug design because it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity nih.govnih.gov. The rigid backbone serves as a scaffold, orienting the substituents in a precise three-dimensional arrangement for optimal interaction with the target's binding site.

The conformation of the DKP ring is typically a non-planar boat or half-chair form nih.gov. The specific conformation and the orientation of the substituents are crucial for biological activity. In the case of this compound, the presence of three methyl groups, particularly the gem-dimethyl groups at position 3, would significantly influence the ring's conformation and steric profile. While conformational analyses have been performed on related heterocyclic systems westernsydney.edu.auresearchgate.net, specific studies detailing the conformational preferences of this compound and how they relate to its biological action are not documented in existing research.

Resistance to Enzymatic Degradation

A significant advantage of the piperazine-2,5-dione structure is its enhanced stability against enzymatic degradation compared to linear peptides nih.govmdpi.com. The cyclic nature and the presence of amide bonds within the ring protect the molecule from rapid hydrolysis by proteases and peptidases in the body. This inherent stability can lead to improved pharmacokinetic properties, such as a longer half-life and better oral bioavailability, making DKPs an attractive scaffold for developing orally active drugs mdpi.com.

While this resistance to enzymatic breakdown is a well-established characteristic of the DKP class nih.gov, the extent to which this compound is resistant to metabolic enzymes has not been specifically investigated. The methylation on the ring and nitrogen atoms could further influence its metabolic fate, but experimental data are needed to confirm this.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity youtube.commdpi.com. For the piperazine-2,5-dione class, SAR studies involve systematically modifying the substituents on the DKP core and evaluating the impact on potency, selectivity, and pharmacokinetic properties nih.govnih.gov. These modifications can include changing the nature of the side chains, altering stereochemistry, or adding functional groups.

For this compound, an SAR study would involve synthesizing analogs with different substitution patterns. For example, one could vary the alkyl groups at the 1 and 3 positions to determine the optimal size and lipophilicity for a desired biological effect. However, no specific SAR studies for this compound or its close analogs are available in the scientific literature. An illustrative SAR table for a hypothetical series of piperazinedione analogs is presented below to demonstrate the concept.

CompoundR1R2R3R4Biological Activity (e.g., IC50 in µM)
Analog 1HHHH>100
Analog 2CH₃HHH50.5
Analog 3CH₃HCH₃H25.2
This compoundCH₃HCH₃CH₃Data Not Available
Analog 4CH₂CH₃HCH₃CH₃Data Not Available

Table 1. Illustrative Structure-Activity Relationship (SAR) data for a hypothetical series of piperazine-2,5-dione analogs. This table demonstrates how systematic changes in substituents (R1-R4) could influence biological activity. Specific experimental data for this compound are not available.

Molecular Pathways Modulation

The interaction of a bioactive compound with its target ultimately leads to the modulation of intracellular signaling pathways, resulting in a physiological response. For example, a DKP derivative acting on a G-protein coupled receptor could trigger a cascade involving second messengers like cyclic AMP (cAMP) or inositol phosphates. Another compound might inhibit a key enzyme in a metabolic pathway, leading to the accumulation of a substrate or the depletion of a product.

Studies on various piperazine (B1678402) derivatives have shown their potential to modulate pathways involved in inflammation, such as the NF-κB signaling pathway, or those critical for cancer cell survival mdpi.com. However, the specific molecular pathways modulated by this compound remain uninvestigated. Elucidating these pathways would be a crucial step in understanding its mechanism of action and therapeutic potential.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no publicly available experimental information. Despite targeted inquiries across scientific databases and literature, specific details regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not accessible.

The piperazine-2,5-dione core is a well-known scaffold in medicinal chemistry, and numerous studies detail the spectroscopic properties of its various derivatives. nih.govrsc.org However, the specific substitution pattern of 1,3,3-trimethyl appears to be a novel or less-studied configuration, with its analytical data yet to be published or indexed in common chemical databases.

Typically, the structural elucidation of a compound like this compound would involve a combination of the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to determine the number of different proton environments and their neighboring protons, while ¹³C NMR would identify the number of unique carbon atoms. Advanced 2D NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for establishing the connectivity between protons and carbons, confirming the precise arrangement of the methyl groups and the piperazine-2,5-dione ring structure. Furthermore, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms within the heterocyclic ring.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key signals would include the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651), typically found in the region of 1650-1750 cm⁻¹, and the various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups.

Mass Spectrometry (MS): Mass spectrometry would reveal the compound's molecular weight and provide insights into its fragmentation pattern. This data is essential for confirming the molecular formula and can help to piece together the structural components of the molecule.

While general principles of these techniques can predict the types of signals expected for this compound, the absence of actual experimental data prevents a detailed and scientifically accurate analysis as requested. Researchers or chemists requiring this information would likely need to synthesize the compound and perform the spectroscopic analyses independently.

Advanced Spectroscopic and Structural Elucidation of 1,3,3 Trimethylpiperazine 2,5 Dione

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For 1,3,3-trimethylpiperazine-2,5-dione, HR-MS provides the exact mass of the molecular ion, which confirms its elemental formula, C₇H₁₂N₂O₂. The theoretical exact mass of this compound is 156.0899 g/mol .

Table 1: Theoretical and Observed Mass Data for C₇H₁₂N₂O₂

Compound Formula Theoretical Exact Mass ( g/mol )
This compound C₇H₁₂N₂O₂ 156.0899

The high-resolution measurement is critical to distinguish it from other compounds that may have the same nominal mass. The fragmentation pattern observed in the mass spectrum would further provide structural information, such as the loss of methyl groups or parts of the piperazine-2,5-dione ring, helping to confirm the substitution pattern.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Although a crystal structure for this compound has not been reported in the crystallographic databases, the structure of the parent compound, piperazine-2,5-dione (also known as glycine (B1666218) anhydride), has been extensively studied. iucr.org These studies provide a foundational understanding of the core ring structure.

The piperazine-2,5-dione ring is generally found to be nearly planar. wikipedia.org The two amide groups are in a trans conformation relative to each other. In the crystal lattice, the molecules are linked by intermolecular hydrogen bonds between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming extended chains or sheets. iucr.org

Table 2: Crystallographic Data for Piperazine-2,5-dione

Parameter Value Reference
Crystal System Monoclinic iucr.org
Space Group P2₁/a iucr.org
a (Å) 5.201 iucr.org
b (Å) 11.458 iucr.org
c (Å) 3.961 iucr.org
β (°) 106.6 iucr.org

Note: This data is for the parent compound, piperazine-2,5-dione, and serves as a reference for the core ring structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with all its electrons paired, it is EPR-silent and does not produce an EPR spectrum under normal conditions.

However, an EPR signal could be observed under specific experimental conditions where a radical species is generated. For instance, exposure to ionizing radiation, such as γ-rays, can lead to the formation of a radical cation by ejecting an electron from the molecule. rsc.org Studies on other cyclic amides have shown that the resulting radical cation can be stable enough at low temperatures to be characterized by EPR spectroscopy. rsc.org The analysis of the hyperfine coupling constants in the EPR spectrum would provide information about the distribution of the unpaired electron's spin density within the molecule, revealing which atoms bear the majority of the radical character.

Alternatively, if this compound were to form a complex with a paramagnetic metal ion, the resulting complex could be studied by EPR. The EPR spectrum would then provide information about the coordination environment of the metal ion and its interaction with the piperazine-2,5-dione ligand. To date, no EPR studies on radical ions or metal complexes of this compound have been reported in the scientific literature.

Computational and Theoretical Studies on 1,3,3 Trimethylpiperazine 2,5 Dione

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as 1,3,3-Trimethylpiperazine-2,5-dione, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not readily found, research on other piperazine-2,5-dione derivatives has demonstrated their potential to interact with various biological targets, including those involved in cancer. For instance, a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed their potential to target carbonic anhydrase IX (CAIX), a protein overexpressed in some cancer cells. nih.gov Molecular dynamics simulations of these complexes indicated stable interactions. nih.gov

To illustrate the potential interactions of this compound, a hypothetical docking study against a relevant cancer target could be considered. The binding affinity and interaction patterns would be influenced by the trimethyl substitution on the piperazine-2,5-dione core. The methyl groups can affect the compound's conformation and steric interactions within the binding pocket of a target protein.

Table 1: Illustrative Molecular Docking Data for Piperazine-2,5-dione Derivatives against Cancer Targets

DerivativeTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA2)Carbonic Anhydrase IXNot SpecifiedNot Specified
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA4)Carbonic Anhydrase IXNot SpecifiedNot Specified
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA5)Carbonic Anhydrase IXNot SpecifiedNot Specified
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA7)Carbonic Anhydrase IXNot SpecifiedNot Specified

Note: This table is illustrative and based on studies of related compounds. Specific data for this compound is not available.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding a molecule's stability and reactivity.

For this compound, DFT calculations could be employed to determine its optimized geometry and electronic properties. The presence of three methyl groups would influence the electron distribution and steric hindrance around the piperazine-2,5-dione ring. A study on cyclohexane-1,3-dione derivatives utilized DFT computations for QSAR modeling, highlighting the utility of this approach in understanding structure-activity relationships. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
Dipole Moment
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: This table is hypothetical as specific DFT data for this compound is not available in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational changes over time, offering insights into its flexibility and interactions with its environment.

The piperazine-2,5-dione ring can adopt various conformations, such as boat and chair forms. The substitution pattern, in this case, the three methyl groups in this compound, will significantly influence the preferred conformation and the energy barriers between different conformers. A study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives employed MD simulations to assess the stability of ligand-receptor complexes. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were analyzed to understand the dynamics of the system. nih.gov

For this compound, MD simulations could reveal how the trimethyl substitution affects the ring's flexibility and its interactions with solvent molecules or a target protein.

Prediction of Biological Activity and Pharmacokinetic Profiles

In silico methods are increasingly used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These predictions help in the early stages of drug discovery to prioritize compounds with favorable profiles.

While a specific ADMET profile for this compound is not documented, studies on related piperazine (B1678402) derivatives have utilized tools like ADMETlab 2.0 and Molinspiration to predict their properties. nih.gov These predictions can include parameters like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. For instance, in silico studies on 1-piperazine indole (B1671886) hybrids predicted their physicochemical, pharmacokinetic, and safety properties. nih.govnih.gov

Table 3: Illustrative Predicted ADMET Properties for a Piperazine-2,5-dione Scaffold

PropertyPredicted ValueMethod/Tool
Oral BioavailabilityGoodRule of Five
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitionNon-inhibitor
Human Intestinal AbsorptionHigh

Note: This table is illustrative and based on general predictions for piperazine-like scaffolds. Specific data for this compound is not available.

Applications of 1,3,3 Trimethylpiperazine 2,5 Dione and Its Derivatives

Pharmaceutical Applications

The piperazine (B1678402) scaffold is a cornerstone in drug discovery, being widely integrated into compounds across numerous therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.gov Consequently, the synthesis and evaluation of novel piperazine-2,5-dione derivatives remain an active area of research.

Substituted piperazine-2,5-diones have been investigated for a range of pharmaceutical uses:

Immunomodulatory and Hematopoietic Disorders: Multifunctional compounds incorporating a piperazine-2,5-dione structure have been developed. These molecules link an immunoregulatory portion to a stabilizer moiety and are intended for the treatment of immune and hematopoietic disorders such as multiple myeloma and certain lymphomas. google.com

Anticancer Activity: The piperazine ring is a key structural element in many antitumor agents. nih.gov Derivatives of piperazine-2,5-dione are explored for their potential as anticancer drugs. For instance, curcumin (B1669340) derivatives incorporating a piperidone structure have shown enhanced bioavailability and potent anticancer effects in preclinical models. nih.govnih.gov

Cartilage Regeneration: In the search for treatments for chronic inflammatory joint diseases like osteoarthritis, various substituted piperazine-2,5-dione derivatives have been assessed for their potential to regenerate cartilage. In one study, a series of these compounds were evaluated for cytotoxicity, anti-inflammatory effects, and their ability to promote chondrocyte proliferation. While the tested compounds were found to be non-toxic to the cells, they did not show significant biological activity in these specific assays. mdpi.com

The continuous exploration of DKP derivatives underscores their importance as a versatile platform for generating novel bioactive compounds. csu.edu.aunih.gov

Use as Chemical Permeation Enhancers in Transdermal Systems

Transdermal drug delivery systems (TDDS) offer a patient-friendly alternative to oral administration or injections, but the skin's outer layer, the stratum corneum, presents a formidable barrier to many drugs. mdpi.comnih.gov Chemical permeation enhancers (CPEs) are compounds incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum and allow drugs to penetrate the skin more effectively. nih.govnih.gov

The mechanism of CPEs often involves interacting with and disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing drug diffusivity. mdpi.comnih.gov Various classes of compounds are used as CPEs, including:

Azone (Laurocapram): One of the first molecules specifically designed as a penetration enhancer, it is effective at low concentrations and works by inserting into and disrupting the lipid bilayer. nih.gov

Pyrrolidones: Compounds like N-methyl-2-pyrrolidone (NMP) can enhance the penetration of both hydrophilic and hydrophobic drugs by interacting with skin lipids and increasing their fluidity. nih.gov

Fatty Acids: Oleic acid is a commonly used enhancer that increases skin fluidity and diffusivity, often by creating separate domains within the lipid bilayers. nih.gov

Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent that can rapidly enhance the penetration of many substances. mdpi.comnih.gov

While various piperazine derivatives have been studied for their biological activities, specific research detailing the use of 1,3,3-trimethylpiperazine-2,5-dione as a chemical permeation enhancer is not prominently available in current literature. However, the DKP scaffold continues to be of interest in pharmaceutical chemistry, and the evaluation of its derivatives for novel applications, including as permeation enhancers, represents an ongoing area of research.

Application as Synthetic Intermediates for Amino Acid Derivatives

Piperazine-2,5-diones are fundamentally linked to amino acids, as they are typically formed by the condensation of two α-amino acid molecules. whiterose.ac.uk This relationship makes them valuable intermediates in the synthesis of more complex amino acid derivatives and other heterocyclic structures.

Key applications as synthetic intermediates include:

Synthesis of Poly(amino acids): DKPs can be used as cyclic monomers in Ring-Opening Polymerization (ROP) to produce poly(amino acids). This method presents a safer and more sustainable alternative to traditional routes that use N-carboxyanhydrides (NCAs), which often require toxic phosgene-based chemicals for their synthesis. The polymerization can be initiated by compounds like poly(ethylene glycol) (PEG) to create amphiphilic block copolymers, which have applications in drug delivery, such as forming nanoparticles for controlled release. whiterose.ac.ukresearchgate.net

Synthesis of Substituted Piperazines: One of the most common applications of DKPs is as a precursor to substituted piperazines. The dione (B5365651) can be reduced to yield the corresponding piperazine ring, which is a core structure in many pharmaceuticals. This synthetic route allows for the creation of chiral piperazines when starting from enantiomerically pure amino acids. rsc.orgnih.gov

Synthesis of Pyrazines: The piperazine-2,5-dione ring system can also serve as a precursor for the synthesis of pyrazines, another important class of heterocyclic compounds. mdpi.com

The synthesis of DKPs themselves is often a straightforward process, such as heating an amino acid in a high-boiling point solvent like ethylene (B1197577) glycol, which drives the condensation reaction. whiterose.ac.uk This accessibility makes them a practical starting point for a variety of synthetic transformations. csu.edu.aumdpi.com

Table 1: Synthetic Utility of Piperazine-2,5-diones

Starting Material Intermediate Product Application
α-Amino Acids Piperazine-2,5-dione Poly(amino acid) Biomaterials, Drug Delivery whiterose.ac.ukresearchgate.net
α-Amino Acids Piperazine-2,5-dione Substituted Piperazine Pharmaceutical Scaffolds rsc.orgnih.gov
Piperazine-2,5-dione Arylidene-DKP Substituted Pyrazine Heterocyclic Synthesis mdpi.com

This table provides an interactive overview of the role of piperazine-2,5-diones as synthetic intermediates.

Role in Chiral Synthesis

Given that most natural amino acids (with the exception of glycine) are chiral, the piperazine-2,5-diones derived from them are also chiral. This inherent chirality makes DKPs valuable building blocks in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule.

The role of DKPs and their derivatives in chiral synthesis includes:

Chiral Building Blocks: Enantiomerically pure DKPs, formed from the cyclodimerization of chiral amino acids like L-proline, can be used as starting materials. Subsequent reactions, such as reduction, allow for the synthesis of homochiral bicyclic piperazines and other complex, stereochemically defined structures. nih.gov

Synthesis of Chiral Piperazines: The development of synthetic routes to enantiomerically pure C-substituted piperazines is a significant area of medicinal chemistry, as these motifs are found in many drugs. nih.govnih.gov Many of these syntheses begin with chiral α-amino acids and proceed through a DKP intermediate. For example, a divergent synthesis can produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity, starting from a homochiral amino alcohol. nih.gov

Chiral Auxiliaries: While not a direct use of the DKP itself, related strategies in chiral synthesis often involve chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, chiral oxazolidinones have been used as auxiliaries to synthesize chiral bicyclo[1.1.1]pentanes (BCPs), which are of interest as bioisosteres in drug design. nih.gov Similarly, the synthesis of stereoselectively deuterated chiral piperazines has been achieved using norephedrine-derived structures to control the stereochemistry. researchgate.net

The ability to transform readily available chiral amino acids into rigid, stereochemically defined heterocyclic scaffolds via DKP intermediates is a powerful tool for the synthesis of new chiral drugs and catalysts. rsc.orgrsc.org

Metabolic and Toxicological Considerations in 1,3,3 Trimethylpiperazine 2,5 Dione Research

Metabolic Pathways of Piperazine-2,5-diones (General Context)

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, characterized by a six-membered ring containing two amide bonds. wikipedia.orgnih.gov This structure confers considerable stability, particularly a superior resistance to enzymatic degradation by proteases when compared to their linear peptide counterparts. nih.gov

While specific metabolic data for 1,3,3-Trimethylpiperazine-2,5-dione is not extensively detailed in the literature, the metabolism of other piperazine-based compounds often involves cytochrome P450 (CYP) enzymes. researchgate.net For instance, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) is mediated by CYP2D6, CYP1A2, and CYP3A4 isoforms. researchgate.net These enzymatic processes typically involve hydroxylation and N-dealkylation, followed by phase II conjugation to form more water-soluble compounds, such as glucuronide or sulfate (B86663) conjugates, which facilitates their excretion. researchgate.net

Piperazine-2,5-diones are ubiquitous in nature. wikipedia.org They are frequently identified in fermentation broths, yeast cultures, and are also formed as degradation products of polypeptides during the chemical and thermal processing of foods and beverages. wikipedia.org Examples of foods where they have been detected include beer, bread, roasted coffee, cheese, and stewed beef. wikipedia.org

In biological systems, these compounds are synthesized by a variety of organisms. wikipedia.org The biosynthesis is generally carried out by tRNA-dependent cyclodipeptide synthases, which are enzymes that create the cyclic amide linkage between two amino acids. wikipedia.org Specific microorganisms are known to produce them; for example, piperazine-2,5-dione has been reported in the fungus Aspergillus fumigatus and is a known fermentation product of the bacterium Streptomyces griseoluteus. nih.gov

Future Directions and Emerging Research Avenues for 1,3,3 Trimethylpiperazine 2,5 Dione

Design and Synthesis of Novel 1,3,3-Trimethylpiperazine-2,5-dione Analogues

The future of this compound research is intrinsically linked to the design and synthesis of novel analogues with enhanced biological activity and specificity. Modern synthetic methodologies offer a versatile toolkit for the structural modification of the parent compound. Techniques such as multicomponent reactions, like the Ugi cascade reaction, have proven effective in the rapid construction of diverse libraries of piperazine-2,5-dione derivatives. nih.gov These methods allow for the introduction of a wide range of substituents at various positions of the piperazine (B1678402) ring, enabling a systematic exploration of the structure-activity relationship (SAR).

Future synthetic strategies will likely focus on:

Stereoselective Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure analogues of this compound will be crucial, as different stereoisomers may exhibit distinct pharmacological profiles.

Combinatorial Chemistry: The application of combinatorial chemistry approaches will facilitate the generation of large and diverse libraries of this compound analogues for high-throughput screening.

Bioisosteric Replacement: The use of bioisosteric replacement strategies, where certain functional groups are replaced with others that have similar physicochemical properties, could lead to analogues with improved pharmacokinetic or pharmacodynamic properties.

A proposed area of synthetic exploration could involve the diversification of substituents at the N1, C3, and C6 positions of the piperazine-2,5-dione core to modulate lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing biological activity.

Table 1: Synthetic Methodologies for Piperazinedione Analogues

Synthetic MethodDescriptionPotential Advantages
Ugi Cascade ReactionA one-pot multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. nih.govHigh atom economy, operational simplicity, and the ability to generate diverse compound libraries. nih.gov
Ring-Closing Metathesis (RCM)A powerful carbon-carbon bond-forming reaction used to synthesize cyclic compounds. nih.govProvides access to a wide range of heterocyclic structures, including piperidones. nih.gov
One-Pot Three-Component ReactionA strategy where multiple reactions are carried out in a single reactor, avoiding the need to isolate intermediates. researchgate.netIncreased efficiency, reduced reaction times, and higher yields. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

While the initial research on this compound may have focused on a specific biological activity, its structural features suggest that it could interact with a variety of biological targets. The piperazine-2,5-dione scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting a broad spectrum of activities, including anticancer, antiviral, and antidepressant effects. nih.govmdpi.comresearchgate.net

Future research should aim to:

Expand Biological Screening: Screen this compound and its newly synthesized analogues against a wider range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.

Investigate New Therapeutic Areas: Explore the potential of these compounds in therapeutic areas beyond their initial scope, such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes.

Elucidate Mechanisms of Action: For any identified bioactive analogues, detailed mechanistic studies will be essential to understand how they exert their effects at the molecular level.

The exploration of new therapeutic applications could be guided by computational methods, such as molecular docking and pharmacophore modeling, to predict potential biological targets for this compound and its derivatives.

Table 2: Potential Therapeutic Applications for Piperazinedione Derivatives

Therapeutic AreaRationale
OncologyPiperazine-2,5-diones have shown anticancer properties, and new analogues could be developed as potent and selective anticancer agents. nih.govnih.gov
Infectious DiseasesThe antiviral activity of some piperazinedione derivatives suggests potential applications in the treatment of viral infections. mdpi.com
Central Nervous System DisordersThe ability of some piperazinediones to cross the blood-brain barrier and their observed antidepressant-like effects make them promising candidates for neurological and psychiatric conditions. nih.govresearchgate.net

Advanced Drug Delivery Systems Incorporating the Compound

The therapeutic efficacy of this compound can be significantly enhanced through the use of advanced drug delivery systems (DDS). These systems can improve the solubility, bioavailability, and targeting of the compound, while also potentially reducing off-target side effects. nih.gov

Future research in this area should focus on:

Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes, niosomes, or polymeric nanoparticles, could improve its pharmacokinetic profile and allow for targeted delivery to specific tissues or cells. nih.gov

Prodrug Strategies: The design of prodrugs of this compound, which are inactive precursors that are converted to the active drug in the body, could be employed to overcome challenges such as poor solubility or rapid metabolism.

Controlled-Release Formulations: The development of controlled-release formulations could help maintain therapeutic concentrations of the compound over an extended period, improving patient compliance and reducing the frequency of administration.

The combination of this compound with innovative drug delivery technologies holds the promise of transforming it into a more effective and safer therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. cu.edu.eg These computational tools can be applied to various aspects of this compound research, from the initial design of new analogues to the prediction of their biological activities and potential toxicities. mdpi.comnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models using ML algorithms can help predict the biological activity of new this compound analogues before they are synthesized, saving time and resources.

De Novo Drug Design: AI-powered generative models can be used to design novel molecules with desired properties, providing a starting point for the synthesis of new and potent this compound derivatives.

Toxicity Prediction: In silico models based on AI can be used to predict the potential toxicity of new compounds early in the drug discovery process, helping to identify and deprioritize candidates with unfavorable safety profiles. mdpi.comnih.gov

By leveraging the power of AI and ML, researchers can accelerate the discovery and optimization of this compound-based drug candidates.

Comprehensive Preclinical and Clinical Investigations

Ultimately, the translation of promising this compound analogues from the laboratory to the clinic will require comprehensive preclinical and clinical investigations. These studies are essential to evaluate the safety and efficacy of new drug candidates in living organisms and, eventually, in humans.

The preclinical development phase will involve:

In vivo Efficacy Studies: Testing the efficacy of lead compounds in relevant animal models of disease to confirm their therapeutic potential.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their dose-response relationships.

Toxicology Studies: Conducting a battery of toxicology studies to assess the safety of the compounds and identify any potential adverse effects.

If a compound demonstrates a favorable preclinical profile, it may then advance to clinical trials, which are conducted in a phased manner to evaluate its safety and efficacy in human subjects. The successful navigation of this rigorous development pathway is the final and most critical step in realizing the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. How can the synthesis of 1,3,3-trimethylpiperazine-2,5-dione be optimized for high purity and yield?

  • Methodology :

  • Use stepwise alkylation of piperazine-2,5-dione precursors under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.
  • Employ chromatographic purification (silica gel column with CH₂Cl₂/MeOH gradients) to isolate intermediates, achieving yields >80% .
  • Monitor reaction progress via TLC (Rf values ~0.2–0.3 in CH₂Cl₂/MeOH 20:1) and confirm purity via LC-MS (>98%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • Structural confirmation : Combine ¹H/¹³C NMR to assign methyl and carbonyl groups (e.g., δ ~1.3–1.5 ppm for methyl protons; δ ~170 ppm for C=O carbons) .
  • Purity assessment : Use LC-MS with UV detection at 254 nm and HRMS for molecular weight validation .
  • Thermal properties : Determine melting points (e.g., 138–183°C range for analogous compounds) and compare with literature .

Q. How can researchers evaluate the preliminary biological activity of this compound derivatives?

  • Methodology :

  • Conduct in vitro antibacterial assays (e.g., disc diffusion or broth microdilution) against Gram-positive pathogens like Staphylococcus aureus. Use DPPH radical scavenging assays to assess antioxidant potential .
  • Compare IC₅₀ values of derivatives with standard antibiotics (e.g., ampicillin) to identify lead compounds .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges in this compound derivatives?

  • Methodology :

  • Use chiral auxiliaries (e.g., 2,4-dimethoxybenzyl or fluorobenzyl groups) to induce asymmetry during alkylation .
  • Analyze enantiomeric excess via CSP-HPLC with chiral columns (e.g., retention times >20 min for resolved peaks) .
  • Optimize reaction temperature and solvent polarity to enhance stereochemical control .

Q. How can contradictory spectroscopic or crystallographic data be resolved for structurally complex derivatives?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methyl groups) .
  • Submit crystals for X-ray diffraction (CCDC deposition, e.g., CCDC 1407713) to unambiguously confirm stereochemistry .
  • Reconcile discrepancies using computational tools (DFT for optimized geometries vs. experimental data) .

Q. What computational approaches are effective in predicting the bioactivity of this compound analogs?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes or dopamine receptors) to prioritize analogs for synthesis .
  • Use MD simulations (>100 ns) to assess binding stability and hydrogen-bond interactions with active sites .
  • Validate predictions with in vitro MIC assays and SAR analysis .

Q. How can advanced pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for lead compounds?

  • Methodology :

  • Measure logP values via shake-flask experiments or HPLC retention times to predict lipophilicity .
  • Conduct hepatic microsome assays (human/rat) to assess metabolic stability and identify major metabolites via LC-MS/MS .
  • Use Caco-2 cell monolayers to model intestinal absorption and blood-brain barrier penetration .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

  • Methodology :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope models to calculate EC₅₀/IC₅₀ values .
  • Apply ANOVA with post-hoc Tukey tests to compare group means in multi-dose experiments .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodology :

  • Report detailed reaction conditions (solvent ratios, catalyst loading, temperature gradients) and purification steps (Rf values, column dimensions) .
  • Include raw spectral data (NMR, IR peaks) in supplementary information and deposit crystallographic data in public repositories (e.g., CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.